molecular formula C16H19F2N3O3S B2963990 1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide CAS No. 2034230-31-2

1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide

Cat. No.: B2963990
CAS No.: 2034230-31-2
M. Wt: 371.4
InChI Key: XCZRDFKFSCZEKI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a synthetic small molecule designed for early-stage discovery research. This compound features a hybrid architecture combining a 2,5-difluorophenyl group with a pyrazole core, a structural motif prevalent in the development of pharmacologically active agents . Pyrazole-containing compounds are extensively investigated for their wide spectrum of potential biological activities, which often includes antimicrobial , anti-inflammatory , and antifungal properties . The incorporation of a tetrahydropyran (oxan-2-yl)methyl group can influence the molecule's physicochemical characteristics, such as solubility and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex target molecules, or as a probe for screening against various biological targets. All in vitro and in vivo applications are strictly for research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O3S/c17-13-4-5-16(18)12(7-13)11-25(22,23)20-14-8-19-21(9-14)10-15-3-1-2-6-24-15/h4-5,7-9,15,20H,1-3,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZRDFKFSCZEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps. One common method involves the reaction of 2,5-difluorophenyl with oxan-2-ylmethyl and pyrazol-4-yl groups under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like toluene . The intermediate products are then treated with reagents such as trimethylsulfoxonium iodide (TMSI) in aqueous sodium hydroxide (NaOH) and toluene to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Fluorination Effects: The target compound’s 2,5-difluorophenyl group offers stronger electron-withdrawing effects and enhanced binding affinity compared to the monofluorophenyl group in the analogous compound. This may improve target engagement in kinase or protease inhibition .
  • Solubility : The oxane moiety in the target compound likely enhances water solubility due to its oxygen-containing heterocycle, whereas the thiophene in the analogous compound may reduce solubility due to hydrophobicity.
  • Metabolic Stability : Fluorination and oxane substitution in the target compound are predicted to reduce cytochrome P450-mediated metabolism, extending half-life compared to the thiophene-containing analogue .

Structural Characterization

The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement, as this software is widely used for small-molecule crystallography. Recent updates to SHELXL improve handling of disorder and twinning, critical for accurately modeling fluorinated systems .

Biological Activity

1-(2,5-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring difluorophenyl, oxan-2-yl, and pyrazol-4-yl moieties, suggests diverse biological activities that warrant comprehensive investigation.

The compound's IUPAC name is 1-(2,5-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide. It exhibits stability and reactivity due to its functional groups, which allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signal transduction pathways. It may inhibit specific enzymes involved in cellular metabolism or act as a biochemical probe to study cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BS. aureus31.25 µg/mL
Compound CPseudomonas aeruginosa125 µg/mL

Anti-inflammatory Activity

Similar derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study showed that certain pyrazole compounds inhibited TNF-α by up to 85% at a concentration of 10 µM .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed promising results comparable to standard anti-inflammatory drugs .
  • Antimicrobial Screening : Various pyrazole derivatives were screened against common bacterial pathogens. The results indicated that modifications in the substituents significantly affected the antimicrobial potency .
  • Anticancer Potential : Research has highlighted the efficacy of certain pyrazole compounds in inducing apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

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